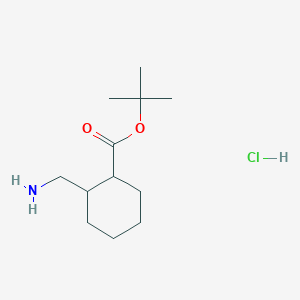![molecular formula C6H14Cl2N2 B14048609 trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
trans-2,5-Diazabicyclo[4.2.0]octane 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,5-Diazabicyclo[4.2.0]octane 2HCl: is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives with altered nitrogen functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
科学的研究の応用
Chemistry: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is used as a catalyst in various organic reactions, including the Baylis-Hillman reaction and Michael addition. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound has been studied for its potential as a ligand in receptor binding studies. It can interact with specific receptors and modulate their activity, making it valuable in pharmacological research.
Medicine: The compound has shown promise as a potential therapeutic agent for treating metabolic diseases such as type 2 diabetes. It acts as a modulator of glucagon-like peptide-1 (GLP-1) receptors, which play a crucial role in regulating insulin secretion and glucose metabolism .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to act as a catalyst in polymerization reactions makes it valuable for manufacturing high-performance materials.
作用機序
The mechanism of action of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl involves its interaction with specific molecular targets, such as GLP-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to increased insulin secretion and improved glucose metabolism. This interaction is mediated through specific pathways that involve receptor activation and downstream signaling events .
類似化合物との比較
tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: This compound shares a similar bicyclic structure but has different functional groups attached, leading to distinct chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Uniqueness: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is unique due to its specific structural arrangement and the presence of two nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical reactivity and makes it suitable for various applications in scientific research and industry.
特性
分子式 |
C6H14Cl2N2 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC名 |
(1R,6R)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m1../s1 |
InChIキー |
YDHHOMAODDKZOZ-BNTLRKBRSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H]1NCCN2.Cl.Cl |
正規SMILES |
C1CC2C1NCCN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)


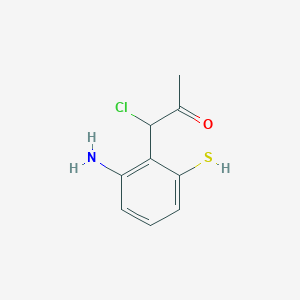

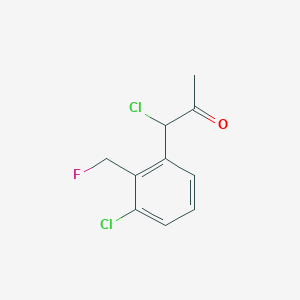
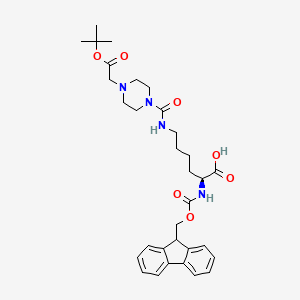
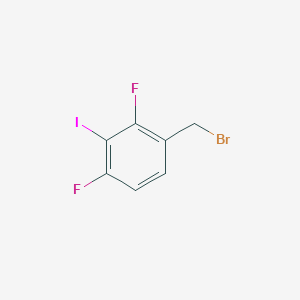

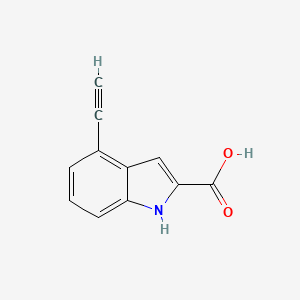
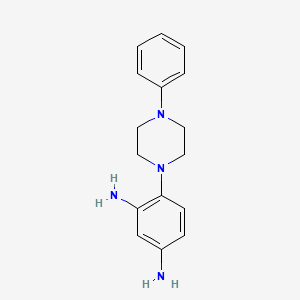
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
